2,4-Diisopropyl-5-methylphenol 2,4-Diisopropyl-5-methylphenol 2, 4-Diisopropyl-5-methylphenol, also known as 2, 4, 5-trimethyl-phenol or 1-hydroxy-2, 4, 5-trimethylbenzene, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 4-Diisopropyl-5-methylphenol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-diisopropyl-5-methylphenol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2, 4-diisopropyl-5-methylphenol can be found in herbs and spices. This makes 2, 4-diisopropyl-5-methylphenol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 40625-96-5
VCID: VC0516141
InChI: InChI=1S/C13H20O/c1-8(2)11-7-12(9(3)4)13(14)6-10(11)5/h6-9,14H,1-5H3
SMILES: CC1=CC(=C(C=C1C(C)C)C(C)C)O
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol

2,4-Diisopropyl-5-methylphenol

CAS No.: 40625-96-5

Cat. No.: VC0516141

Molecular Formula: C13H20O

Molecular Weight: 192.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2,4-Diisopropyl-5-methylphenol - 40625-96-5

Specification

CAS No. 40625-96-5
Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
IUPAC Name 5-methyl-2,4-di(propan-2-yl)phenol
Standard InChI InChI=1S/C13H20O/c1-8(2)11-7-12(9(3)4)13(14)6-10(11)5/h6-9,14H,1-5H3
Standard InChI Key NNSNIMZGXLISCO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(C)C)C(C)C)O
Canonical SMILES CC1=CC(=C(C=C1C(C)C)C(C)C)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 5-methyl-2,4-di(propan-2-yl)phenol, reflecting the positions of its substituents on the aromatic ring . Its molecular formula, C₁₃H₂₀O, corresponds to a molecular weight of 192.30 g/mol .

Stereochemical Features and Structural Representation

The compound’s planar benzene ring is functionalized with two isopropyl groups (-CH(CH₃)₂) at positions 2 and 4, and a methyl group (-CH₃) at position 5. The hydroxyl group (-OH) at position 1 completes the phenolic structure. The spatial arrangement of these substituents creates steric hindrance, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name5-methyl-2,4-di(propan-2-yl)phenolPubChem
Canonical SMILESCC1=CC(=C(C=C1C(C)C)C(C)C)OPubChem
InChI KeyNNSNIMZGXLISCO-UHFFFAOYSA-NNIST
Molecular FormulaC₁₃H₂₀OPubChem
Molecular Weight192.30 g/molNIST

Physicochemical Properties

Collision Cross-Section and Mass Spectrometry Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. For the [M+H]+ adduct (m/z 193.15869), the CCS is 145.2 Ų, indicating a compact molecular geometry . Sodium and potassium adducts exhibit larger CCS values due to increased ionic radius .

Table 2: Predicted Collision Cross-Sections for Common Adducts

Adductm/zCCS (Ų)
[M+H]+193.15869145.2
[M+Na]+215.14063157.9
[M+NH₄]+210.18523153.7

Thermodynamic and Spectral Properties

Comparative Analysis with Related Phenolic Derivatives

Thymol and Carvacrol

Thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) are monoterpenoid phenols with well-documented antimicrobial properties. The additional isopropyl group in 2,4-diisopropyl-5-methylphenol may alter lipid solubility and cellular permeability, potentially modulating bioactivity .

Table 3: Structural Comparison of Phenolic Derivatives

CompoundSubstituentsBioactivity
Thymol2-isopropyl, 5-methylAntimicrobial, antioxidant
Carvacrol5-isopropyl, 2-methylAntifungal, anti-inflammatory
2,4-Diisopropyl-5-methylphenol2,4-diisopropyl, 5-methyl(Theoretical) Antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator